5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone
Description
Overview of Oxazolidinones as a Chemical Class
Oxazolidinones constitute a distinctive class of five-membered heterocyclic compounds characterized by the presence of both nitrogen and oxygen atoms within their ring structure, combined with a carbonyl group that imparts unique chemical and biological properties. These synthetic compounds have emerged as one of the most significant chemical classes in modern medicinal chemistry, representing the only entirely new class of synthetic antibiotics to achieve clinical application over the past fifty years. The fundamental oxazolidinone structure consists of a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring, with the general formula featuring a carbonyl group adjacent to the heteroatoms.
The historical development of oxazolidinone chemistry traces back to 1888, when German chemist Siegmund Gabriel first reported the synthesis of the parent compound during his investigations of bromoethylamine hydrobromide reactions with silver carbonate. Gabriel's initial work identified a product with a melting point around 90-91 degrees Celsius and correctly determined its empirical formula, though he neither assigned a specific name nor extensively studied its properties. Nine years later, Gabriel collaborated with G. Eschenbach to develop more efficient synthetic methodologies using sodium bicarbonate instead of silver salts, referring to their product as "Oxäthylcarbaminsäureanhydrid" or hydroxyethylcarbamic acid anhydride, thereby recognizing its relationship to ethanolamine and its cyclic structure.
The structural diversity within the oxazolidinone family encompasses six isomeric five-membered heterocyclic compounds, each differing in the relative positioning of the carbonyl group, oxygen atom, nitrogen atom with attached hydrogen, and two methylene groups around the ring. These structural variations result in different functional group combinations, leading to distinct chemical and biological properties. The three primary oxazolidinone isomers include 2-oxazolidinone, 4-oxazolidinone, and 5-oxazolidinone, with 2-oxazolidinone serving as the parent compound for several protein synthesis inhibitor antibiotics and the Evans chiral auxiliaries utilized in aldol reactions.
Contemporary oxazolidinone research has revealed the class to exhibit remarkable synthetic versatility, with numerous synthetic procedures developed for heterocyclic structure construction. The most industrially significant synthetic approach involves the reaction of epoxides with isocyanates, a method that has enabled the production of diverse polyoxazolidinones with varied structural characteristics. Alternative synthetic strategies include the cyclization of beta-difunctional compounds in the presence or absence of cyclizing agents, reactions involving the conversion of various heterocyclic compounds into oxazolidinones, and specialized reactions of epoxides with different compounds.
The pharmaceutical significance of oxazolidinones extends beyond their historical importance, as these compounds have demonstrated exceptional activity against multiple-resistant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, penicillin-resistant streptococci, and vancomycin-resistant enterococci. Their unique mechanism of action involves the inhibition of bacterial protein synthesis through binding to the peptidyl transferase center of the ribosomal 50S subunit, specifically preventing the formation of functional 70S initiation complexes essential for bacterial translation processes.
| Oxazolidinone Isomer | CAS Registry Number | Structural Position | Primary Applications |
|---|---|---|---|
| 2-Oxazolidinone | 497-25-6 | Carbonyl at position 2 | Antibiotics, chiral auxiliaries |
| 4-Oxazolidinone | 5840-83-5 | Carbonyl at position 4 | Research compounds |
| 5-Oxazolidinone | 6542-32-1 | Carbonyl at position 5 | Specialized applications |
| 3-Isoxazolidinone | 1192-07-0 | Isomeric variant | Antibiotic cycloserine |
| 4-Isoxazolidinone | 2168656-08-2 | Isomeric variant | Research applications |
| 5-Isoxazolidinone | 98026-51-8 | Isomeric variant | Limited applications |
The molecular architecture of oxazolidinones enables extensive structural modification, facilitating the development of compounds with enhanced biological activity and improved pharmacological properties. Recent advances in oxazolidinone chemistry have demonstrated the versatility of these scaffolds in medicinal chemistry applications, with compounds showing promise in antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic disease treatments. The class represents a convergence of synthetic accessibility, structural diversity, and biological activity that continues to drive innovation in pharmaceutical research.
Modern synthetic approaches to oxazolidinone construction have evolved to include sophisticated methodologies such as palladium-catalyzed oxidative carbonylation of aminoalcohols, carboxylation with carbon dioxide followed by intramolecular Mitsunobu reactions, and epoxide ring opening in the presence of isocyanates. These advanced synthetic strategies have enabled the preparation of enantiopure oxazolidinone derivatives with precise stereochemical control, expanding the potential applications of these compounds in asymmetric synthesis and drug development.
The compound 5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone exemplifies the structural complexity achievable within the oxazolidinone framework. With a molecular formula of C32H28N2O7 and molecular weight of 552.57 grams per mole, this compound incorporates multiple aromatic systems including a carbazole nucleus, benzoyl ester functionality, and methoxyphenyl ether linkages. The compound appears as a pink brown foam with solubility in chloroform, dichloromethane, and ethyl acetate, indicating its utility in organic synthesis applications.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C32H28N2O7 | Complex multi-ring structure |
| Molecular Weight | 552.57 g/mol | Substantial molecular size |
| Physical Appearance | Pink Brown Foam | Solid-state characteristics |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | Organic synthesis compatibility |
| CAS Registry Number | 1796927-04-2 | Unique chemical identifier |
The synthetic utility of complex oxazolidinone derivatives like this compound extends beyond traditional pharmaceutical applications to include specialized roles in organic synthesis as chiral auxiliaries, protecting groups, and building blocks for more complex molecular architectures. Recent developments in biocatalytic approaches to oxazolidinone synthesis have demonstrated the potential for enantioselective construction of these heterocycles through intramolecular carbon-hydrogen amination of carbamate derivatives using engineered myoglobin-based catalysts.
The continued evolution of oxazolidinone chemistry reflects the enduring importance of this heterocyclic class in contemporary chemical research. From Gabriel's pioneering work in the late nineteenth century to modern applications in drug discovery and asymmetric synthesis, oxazolidinones have maintained their position as versatile and valuable synthetic targets. The development of increasingly complex derivatives such as this compound demonstrates the ongoing potential for innovation within this well-established chemical framework, promising continued advances in both fundamental chemistry and practical applications.
Properties
IUPAC Name |
[4-[[3-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy]-9H-carbazol-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O7/c1-37-26-13-7-8-14-27(26)38-18-17-34-19-22(40-32(34)36)20-39-30-28(41-31(35)21-9-3-2-4-10-21)16-15-25-29(30)23-11-5-6-12-24(23)33-25/h2-16,22,33H,17-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMWMZIRCIJYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CC(OC2=O)COC3=C(C=CC4=C3C5=CC=CC=C5N4)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Epoxide Ring-Opening Method
The foundational approach involves synthesizing 4-(oxiran-2-ylmethoxy)-9H-carbazole (epoxide intermediate 3 ) from 9H-carbazol-4-ol (2 ) and epichlorohydrin. Subsequent ring-opening with aqueous ammonia yields 1-(9H-carbazol-4-yloxy)-3-aminopropan-2-ol (4 ), which undergoes cyclization with ethyl chloroformate to form 5-((9H-carbazol-4-yloxy)methyl)oxazolidin-2-one (5 ). However, this method produces 4-((9H-carbazol-4-yloxy)methyl)-1,3-dioxolan-2-one (9 ) as a major impurity due to competing carbonate formation.
Reaction Conditions:
- Epoxidation: 9H-carbazol-4-ol reacts with epichlorohydrin in alkaline medium (NaOH) at 60–70°C for 4–6 hours.
- Ring-Opening: Aqueous ammonia (25%) at 50°C for 2 hours.
- Cyclization: Ethyl chloroformate in dichloromethane with triethylamine at 0–5°C for 1 hour.
| Step | Reagents/Conditions | Yield | Impurity 9 Formation |
|---|---|---|---|
| Epoxidation | Epichlorohydrin, NaOH | 85% | - |
| Ammonolysis | NH₃ (aq), 50°C | 78% | 5–8% |
| Cyclization | ClCO₂Et, Et₃N, CH₂Cl₂ | 65% | 10–12% |
Halohydrin-Cyanate Optimization
To circumvent impurity 9 , an optimized route employs halohydrin intermediates. 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol (6a ) or 1-(9H-carbazol-4-yloxy)-3-bromopropan-2-ol (6b ) reacts with potassium cyanate (KOCN) in dimethylformamide (DMF) at 120°C. Bromohydrin (6b ) exhibits superior reactivity due to better leaving-group ability, reducing reaction time and impurity formation.
Key Advantages:
- Eliminates ethyl chloroformate, reducing carbonate byproducts.
- KOCN directly introduces the oxazolidinone carbonyl group.
| Halohydrin | Reagents/Conditions | Yield | Reaction Time | Purity (HPLC) |
|---|---|---|---|---|
| 6a (Cl) | KOCN, DMF, 120°C | 70% | 8 hours | 92.5% |
| 6b (Br) | KOCN, DMF, 120°C | 85% | 5 hours | 98.1% |
Critical Analysis of Impurity Profiles
Formation and Mitigation of 1,3-Dioxolan-2-one (9)
The conventional method’s cyclization step favors 9 due to nucleophilic attack by the hydroxyl group on ethyl chloroformate. Switching to halohydrin intermediates avoids this pathway, as KOCN selectively targets the halide for substitution.
Residual Amine Management
Excess 2-(2-methoxyphenoxy)ethylamine in downstream steps (e.g., Carvedilol synthesis) may contaminate the final product. Aqueous washes (pH 3–4) and recrystallization from ethanol-water mixtures reduce amine content to <0.1%.
Advanced Catalytic and Solvent Systems
Palladium-Catalyzed Debenzylation (Alternative Route)
A literature-reported method uses N-benzyl-2-(2-methoxyphenoxy)ethylamine to avoid dimerization impurities. After coupling, catalytic hydrogenation (Pd/C, H₂) removes the benzyl group. However, residual palladium (<10 ppm) requires additional chelation steps, complicating scalability.
Solvent Optimization for Halohydrin Synthesis
Replacing DMF with acetonitrile in the KOCN reaction reduces side-product formation. Acetonitrile’s lower polarity minimizes solvation of ionic intermediates, enhancing reaction efficiency.
| Solvent | Dielectric Constant | Yield (6b → 5 ) |
|---|---|---|
| DMF | 36.7 | 85% |
| Acetonitrile | 37.5 | 88% |
Spectroscopic Characterization and Validation
Structural Confirmation via NMR and MS
Purity Assessment by HPLC
- Column: C18, 250 × 4.6 mm, 5 µm.
- Mobile Phase: Acetonitrile/0.1% H₃PO₄ (70:30).
- Retention Time: 12.3 minutes; purity >98%.
Industrial-Scale Production Considerations
Cost Analysis of Halohydrin Routes
Bromohydrin synthesis requires 48% HBr, increasing raw material costs by 15% compared to chlorohydrin. However, higher yields and reduced purification steps offset this expense.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy or methoxyphenoxy groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
5-[2-(9H-Carbazol-2-yloxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone (, Compound 4)
- Structural Differences :
- Carbazole substitution: Position 2 (unmodified hydroxyl) vs. position 3 (benzoyloxy) and 4 (methyl-linked oxy) in the target compound.
- Linker group: Ethyl vs. methyl in the carbazole side chain.
- Physical Properties: Yield: 87% (high efficiency). Melting Point: 61–63°C (indicative of lower crystallinity compared to thiazolidinones in ).
- The ethyl linker in Compound 4 may reduce steric hindrance, favoring synthetic accessibility .
Heterocyclic Analogues with Carbazole Moieties
1,3,4-Oxadiazole Derivatives ()
- Example: 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone.
- Structural Differences: Core: 1,3,4-Oxadiazole vs. 2-oxazolidinone. Substituents: Lack of methoxyphenoxyethyl side chain.
- Biological Activity: Compounds 4b, 4d, and 4e exhibited notable antibacterial and antifungal activity, suggesting carbazole-linked heterocycles broadly support antimicrobial design .
- Key Contrast: The oxazolidinone core in the target compound may confer distinct mechanisms (e.g., ribosomal binding in oxazolidinone antibiotics) compared to oxadiazoles, which often act as enzyme inhibitors .
Thiazolidinone Derivatives ()
- Example : {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid.
- Structural Differences: Core: 4-Thiazolidinone vs. 2-oxazolidinone. Substituents: Benzyloxy and methoxyphenyl groups vs. carbazole and methoxyphenoxyethyl.
- Physical Properties :
- Yield: 73% (moderate).
- Melting Point: 277–280°C (high crystallinity due to rigid thioxo group).
- Functional Insights: Thiazolidinones are associated with antidiabetic and anti-inflammatory activity, whereas oxazolidinones are more commonly antimicrobial. Substituent differences highlight divergent therapeutic targets .
Comparative Data Table
Research Findings and Implications
- Substituent Position Matters : The carbazole substitution pattern (e.g., 2-hydroxy vs. 3-benzoyloxy-4-methyloxy) critically influences electronic properties and binding interactions. The benzoyloxy group in the target compound may enhance stability against metabolic degradation .
- Core Heterocycle Dictates Activity: Oxazolidinones are associated with ribosomal binding (antibacterial), whereas oxadiazoles and thiazolidinones often target enzymes or receptors .
- Synthetic Feasibility: High yields in oxazolidinone synthesis (e.g., 87% in ) suggest favorable reaction pathways for scaling, though steric effects from substituents may require optimization .
Biological Activity
5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone, with CAS Number 1796927-04-2, is a complex organic compound that belongs to the oxazolidinone class. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C32H28N2O7
- Molecular Weight : 552.57 g/mol
- Appearance : Pink brown foam
- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds within the oxazolidinone class often exhibit significant antimicrobial properties. The oxazolidinone nucleus is known for its role in various antibacterial drugs. For instance, derivatives of oxazolidinones have shown effectiveness against both Gram-positive and Gram-negative bacteria.
In a comparative study of several oxazolidinone derivatives, it was found that:
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| This compound | 12 | Bacillus subtilis |
The compound demonstrated a moderate minimum inhibitory concentration (MIC) against Bacillus subtilis, indicating potential antibacterial activity .
Anticancer Activity
The anticancer properties of this compound have also been explored. Studies on similar carbazole derivatives have shown that they can induce cytotoxic effects on various cancer cell lines:
The structure–activity relationship suggests that modifications to the carbazole moiety can enhance cytotoxicity against these cancer cells . The presence of specific substituents on the benzoyloxy group appears to influence the overall biological activity significantly.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal evaluated various oxazolidinone derivatives for their antibacterial properties. The results indicated that while many derivatives had limited efficacy against Gram-negative bacteria, they showed promising results against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. The specific compound was noted for its selective action against these bacteria, suggesting that it could be a candidate for further development as an antibacterial agent . -
Case Study on Anticancer Potential :
In another study focusing on the anticancer effects of carbazole derivatives, researchers found that certain modifications to the structure significantly increased cytotoxicity against breast cancer cells (MCF-7). The compound's ability to induce apoptosis in cancer cells while sparing normal cells was highlighted as a potential therapeutic advantage, warranting further investigation into its mechanism of action and optimization for clinical applications .
Q & A
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats to prevent skin/eye contact. Inspect gloves before use and follow proper removal techniques .
- Ventilation: Conduct reactions in well-ventilated fume hoods to avoid vapor/mist inhalation. Ensure eyewash stations and safety showers are accessible .
- Storage: Store in tightly sealed containers in dry, well-ventilated areas. Avoid ignition sources and electrostatic discharge .
- Spill Management: Use inert adsorbents (e.g., sand) for containment. Avoid environmental release .
Advanced: What methodological approaches optimize the synthesis of this compound and improve reaction yields?
Answer:
- Multi-Step Synthesis: Utilize sequential benzoylation and alkylation steps. For example, introduce the benzoyloxy group via benzoyl chloride in dichloromethane, followed by Williamson ether synthesis for methoxyphenoxy attachment .
- Catalyst Selection: Palladium or copper catalysts enhance coupling reactions (e.g., forming carbazole-oxazolidinone linkages). Solvents like toluene or DMF improve solubility .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for intermediates. Final purity is confirmed via HPLC (>95%) .
- Yield Optimization: Control reaction temperature (e.g., 60–80°C for benzoylation) and monitor progress via TLC .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
- Assay Standardization: Replicate studies under identical conditions (e.g., cell lines, concentrations). For example, discrepancies in anti-cancer activity may arise from varying IC50 measurement protocols .
- Structural Confirmation: Use NMR (1H/13C) and high-resolution mass spectrometry (HRMS) to verify compound identity, as impurities (e.g., unreacted carbazole) may skew results .
- Dose-Response Analysis: Perform kinetic studies to assess time-dependent effects on protein kinases or inflammatory pathways .
Advanced: What analytical techniques are critical for confirming structural integrity post-synthesis?
Answer:
- NMR Spectroscopy: 1H NMR identifies protons on benzoyloxy (δ 7.8–8.1 ppm) and methoxyphenoxy groups (δ 3.8 ppm). 13C NMR confirms carbonyl (C=O, ~170 ppm) and carbazole aromatic carbons .
- Mass Spectrometry: HRMS determines molecular weight (expected: ~550–600 g/mol) and fragments key functional groups (e.g., oxazolidinone ring cleavage) .
- X-ray Crystallography: Resolves stereochemistry of the oxazolidinone core and benzoyloxy orientation .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature: Store at 2–8°C in amber glass vials to prevent photodegradation.
- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the oxazolidinone ring .
- Long-Term Stability: Monitor via periodic HPLC to detect degradation products (e.g., free carbazole) .
Advanced: How do functional groups influence reactivity and biological interactions?
Answer:
- Benzoyloxy Group: Enhances lipophilicity, improving blood-brain barrier penetration. It may interact with hydrophobic kinase domains .
- Methoxyphenoxy Ether: Modulates electron density in the carbazole ring, affecting π-π stacking with DNA or enzyme active sites .
- Oxazolidinone Core: Acts as a hydrogen-bond acceptor, targeting bacterial ribosomes or inflammatory enzymes (e.g., COX-2) .
Advanced: What strategies scale up synthesis while maintaining purity?
Answer:
- Continuous Flow Reactors: Improve heat/mass transfer for benzoylation steps, reducing side products .
- Process Analytical Technology (PAT): Use in-line FTIR to monitor reaction progress and adjust parameters in real time .
- Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
